molecular formula C19H24N2O2 B13013473 tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate

Cat. No.: B13013473
M. Wt: 312.4 g/mol
InChI Key: YMCPZLZMTDHHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a quinoline ring attached to a piperidine moiety, with a tert-butyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The process can be summarized as follows:

    Starting Materials: Quinoline derivative, piperidine, tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.

    Procedure: The quinoline derivative is reacted with piperidine in the presence of tert-butyl chloroformate and triethylamine, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It can be used as a probe to investigate the binding affinity and specificity of quinoline-based compounds to enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It can also be used as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can interact with enzymes or receptors, leading to the modulation of their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound to its target. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

  • tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 2-(quinolin-6-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 2-(quinolin-3-yl)piperidine-1-carboxylate is unique due to the specific position of the quinoline ring on the piperidine moiety. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate has the quinoline ring attached at a different position, which can lead to variations in its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 2-quinolin-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-7-6-10-17(21)15-12-14-8-4-5-9-16(14)20-13-15/h4-5,8-9,12-13,17H,6-7,10-11H2,1-3H3

InChI Key

YMCPZLZMTDHHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.